4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid 4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13712153
InChI: InChI=1S/C10H15BN2O4/c12-5-9(14)6-13-10(15)7-1-3-8(4-2-7)11(16)17/h1-4,9,14,16-17H,5-6,12H2,(H,13,15)
SMILES: B(C1=CC=C(C=C1)C(=O)NCC(CN)O)(O)O
Molecular Formula: C10H15BN2O4
Molecular Weight: 238.05 g/mol

4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid

CAS No.:

Cat. No.: VC13712153

Molecular Formula: C10H15BN2O4

Molecular Weight: 238.05 g/mol

* For research use only. Not for human or veterinary use.

4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid -

Specification

Molecular Formula C10H15BN2O4
Molecular Weight 238.05 g/mol
IUPAC Name [4-[(3-amino-2-hydroxypropyl)carbamoyl]phenyl]boronic acid
Standard InChI InChI=1S/C10H15BN2O4/c12-5-9(14)6-13-10(15)7-1-3-8(4-2-7)11(16)17/h1-4,9,14,16-17H,5-6,12H2,(H,13,15)
Standard InChI Key XQAGTGNEKHHSKQ-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)C(=O)NCC(CN)O)(O)O
Canonical SMILES B(C1=CC=C(C=C1)C(=O)NCC(CN)O)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a phenylboronic acid group substituted at the para position with a carbamoyl linker connected to 3-amino-2-hydroxypropylamine. This configuration confers dual functionality: the boronic acid moiety binds cis-diols (e.g., sugars), while the amino alcohol enhances solubility and reactivity. The molecular formula is C11H16BN2O4C_{11}H_{16}BN_2O_4, with a molecular weight of 265.07 g/mol .

Physical and Chemical Characteristics

Key properties include:

PropertyValue
Melting Point195–198°C (decomposes)
SolubilitySoluble in polar solvents (e.g., ethanol, DMF); insoluble in non-polar solvents
StabilityHygroscopic; stable under inert conditions

The boronic acid group’s Lewis acidity (pKa8.5pK_a \approx 8.5) facilitates reversible esterification with diols, a reaction central to its diagnostic applications .

Synthesis Methodologies

Traditional Route (DCC/HOBt Coupling)

The original synthesis, described in U.S. Patent 5,631,364, involved coupling 4-carboxyphenylboronic acid with 1,3-diamino-2-propanol using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). While effective on a small scale, this method suffered from:

  • Low Yield (40–50%): Due to competing side reactions.

  • Purification Challenges: Urea byproducts necessitated silica column chromatography .

Improved Method (Active Ester Intermediate)

The KR102299990B1 patent introduces a scalable, two-step process:

Step 1: Synthesis of 4-Carboxyphenylboronic Acid-S-Benzothiazol-2-yl Ester

4-Carboxyphenylboronic acid reacts with 2,2'-dithiobis(benzothiazole) and triphenylphosphine in dichloromethane to form an active ester. This intermediate eliminates the need for DCC/HOBt, reducing byproduct formation .

Step 2: Acylation with 1,3-Diamino-2-propanol

The active ester undergoes nucleophilic acyl substitution with 1,3-diamino-2-propanol in ethanol at 25°C, yielding the target compound with:

  • Higher Yield (65%): Optimized stoichiometry (1:1.1 molar ratio).

  • Simplified Purification: Crystallization from isopropanol replaces column chromatography .

Advantages Over Traditional Method

ParameterTraditional MethodImproved Method
Yield40–50%65%
ByproductsUreaMinimal
SolventDMFEthanol/IPA
Industrial ScalabilityLowHigh

Applications in Diagnostics and Biotechnology

HbA1c Detection

DAPOL-CPBA is a critical intermediate in XC-DAPOL-CPBA, a reagent used in HbA1c assays. HbA1c, a glucose-modified hemoglobin variant, serves as a biomarker for long-term glycemic control in diabetes. The boronic acid group binds the cis-diols on HbA1c, enabling selective separation from non-glycated hemoglobin .

Research Findings and Industrial Relevance

Cost-Efficiency

Triphenylphosphine and 2,2'-dithiobis(benzothiazole) are cost-effective compared to DCC/HOBt, reducing raw material costs by ~30% .

Future Perspectives

Exploration of Derivatives

Modifying the amino alcohol or boronic acid moiety could yield derivatives with enhanced binding affinity or stability.

Green Chemistry Approaches

Replacing dichloromethane with biodegradable solvents (e.g., cyclopentyl methyl ether) may further improve sustainability.

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